molecular formula C20H29N3O B4888966 N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea CAS No. 6196-45-8

N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

Cat. No.: B4888966
CAS No.: 6196-45-8
M. Wt: 327.5 g/mol
InChI Key: ONZMAEXKDOLEOZ-UHFFFAOYSA-N
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Description

N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as QNB, is a potent muscarinic receptor antagonist. It is widely used in scientific research for its ability to selectively block the muscarinic acetylcholine receptors, which play a crucial role in various physiological processes.

Mechanism of Action

N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea selectively binds to and blocks the muscarinic acetylcholine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. By blocking these receptors, this compound inhibits the actions of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of gastrointestinal motility, the reduction of heart rate and blood pressure, and the impairment of cognitive function. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in lab experiments is its high selectivity for the muscarinic acetylcholine receptors, which allows for the selective study of these receptors and their functions. However, one limitation is that this compound is a potent antagonist and can have significant effects on various physiological processes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in scientific research. One potential area of study is the development of more selective muscarinic receptor antagonists, which could help to further elucidate the specific roles of these receptors in various physiological processes. Another area of study is the use of this compound in the development of novel therapies for diseases that involve dysregulation of the muscarinic acetylcholine receptors, such as Alzheimer's disease. Additionally, this compound could be used in combination with other drugs to study their interactions and potential therapeutic effects.

Synthesis Methods

N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea can be synthesized through a multi-step process involving the reaction of 1,3-dimethyl-2-imidazolidinone with 3-isopropenylphenyl isocyanate, followed by the reaction with 3-quinuclidinylamine. The final product is obtained through purification and crystallization.

Scientific Research Applications

N-1-azabicyclo[2.2.2]oct-3-yl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively used in scientific research to study the muscarinic acetylcholine receptors and their role in various physiological processes, including cardiovascular function, gastrointestinal motility, and cognitive function. It has also been used to study the effects of muscarinic receptor antagonists on the central nervous system.

Properties

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-yl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c1-14(2)16-6-5-7-17(12-16)20(3,4)22-19(24)21-18-13-23-10-8-15(18)9-11-23/h5-7,12,15,18H,1,8-11,13H2,2-4H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZMAEXKDOLEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387446
Record name N-1-Azabicyclo[2.2.2]octan-3-yl-N'-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6196-45-8
Record name N-1-Azabicyclo[2.2.2]octan-3-yl-N'-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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